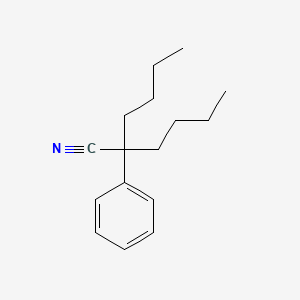

2-Butyl-2-phenylhexanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Butyl-2-phenylhexanenitrile is a useful research compound. Its molecular formula is C16H23N and its molecular weight is 229.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Butyl-2-phenylhexanenitrile, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of branched nitriles like this compound typically involves nucleophilic substitution or cyanation reactions. For example, alkylation of phenylacetonitrile derivatives with butyl halides under basic conditions (e.g., KOH/EtOH) can yield the target compound. Optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

- Temperature control : Moderate heating (60–80°C) balances kinetic efficiency with side-product minimization.

Post-synthesis, confirm structural integrity via 1H/13C NMR and IR spectroscopy to validate the nitrile (-C≡N) stretch (~2240 cm−1) and alkyl/aryl proton environments .

Q. Which analytical techniques are critical for verifying the purity and structural identity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Chromatography : HPLC with UV detection (λ = 210–230 nm) quantifies purity, while GC-MS confirms molecular weight (base peak at m/z 217 for M+).

- Spectroscopy :

- NMR : Compare experimental 1H shifts (e.g., δ 1.2–1.6 ppm for butyl chain protons) with computational predictions (DFT-based tools).

- IR : Validate nitrile functionality and absence of impurities (e.g., residual amines or aldehydes).

- Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 81.5%, H: 9.3%, N: 5.4%).

Document all data in alignment with journal guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during characterization?

- Methodological Answer : Contradictions often arise from solvent effects, isotopic impurities, or conformational isomers. Mitigation strategies include:

- Cross-validation : Use complementary techniques (e.g., 13C DEPT NMR to resolve overlapping signals).

- Computational modeling : Compare experimental NMR/IR data with density functional theory (DFT) simulations to identify discrepancies caused by dynamic molecular behavior.

- Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous bond-length and angle data.

For unresolved anomalies, report raw data in supplementary materials to enable peer validation .

Q. What experimental designs are effective for investigating the metabolic stability of this compound in biological systems?

- Methodological Answer : To assess metabolic pathways (e.g., cytochrome P450-mediated oxidation):

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors, followed by LC-HRMS to detect metabolites (e.g., hydroxylated or oxidized derivatives).

- Isotope labeling : Incorporate 14C at the nitrile carbon to track metabolic fate via scintillation counting.

- Time-course studies : Monitor metabolite formation at intervals (0, 1, 3, 6 h) to derive kinetic parameters (e.g., t1/2, Vmax).

Address interspecies variability by comparing microsomal data with in vivo rodent studies .

Q. How should researchers design studies to reconcile contradictory neurotoxicity data for nitrile derivatives like this compound?

- Methodological Answer : Conflicting in vitro (e.g., cytotoxicity in SH-SY5Y cells) and in vivo (e.g., no observed toxicity in rodents) results require:

- Dose-response refinement : Test subacute vs. chronic exposure regimes to identify threshold effects.

- Mechanistic studies : Use RNA-seq or proteomics to screen for oxidative stress or mitochondrial dysfunction markers (e.g., ROS, ATP levels).

- Species-specific modeling : Compare metabolite profiles across models to pinpoint detoxification pathways (e.g., glutathione conjugation).

Employ longitudinal designs with multiple timepoints to capture delayed neurotoxic effects .

Q. Data Presentation and Reproducibility Guidelines

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

- Methodological Answer : Adhere to the following:

- Detailed protocols : Specify reagent grades (e.g., ≥99% purity), equipment calibration, and environmental conditions (e.g., humidity for hygroscopic nitriles).

- Data transparency : Include raw chromatograms, NMR FIDs, and spectral deconvolution parameters in supplementary materials.

- Statistical rigor : Apply ANOVA or t-tests with Bonferroni correction for multi-group comparisons; report effect sizes and confidence intervals.

Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for compound characterization) to avoid manuscript rejection .

特性

CAS番号 |

3508-99-4 |

|---|---|

分子式 |

C16H23N |

分子量 |

229.36 g/mol |

IUPAC名 |

2-butyl-2-phenylhexanenitrile |

InChI |

InChI=1S/C16H23N/c1-3-5-12-16(14-17,13-6-4-2)15-10-8-7-9-11-15/h7-11H,3-6,12-13H2,1-2H3 |

InChIキー |

IMVBGNMUQYBSGF-UHFFFAOYSA-N |

正規SMILES |

CCCCC(CCCC)(C#N)C1=CC=CC=C1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。